D-Serine-3-13C
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Overview
Description
D-Serine-3-13C: is a stable isotope-labeled compound of D-serine, where the carbon at the third position is replaced with the carbon-13 isotope. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways, neurotransmission, and neurodegenerative diseases. The presence of the carbon-13 isotope allows for detailed tracking and analysis using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Serine-3-13C typically involves the incorporation of carbon-13 into the serine molecule. One common method is the use of labeled precursors such as glycine-2-13C or threonine-3-13C, which are converted into D-serine through enzymatic or chemical reactions. The process often involves protection-deprotection strategies to ensure the selective incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. Enzymatic processes using D-threonine aldolase and D-amino acid oxidase are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: D-Serine-3-13C undergoes various chemical reactions typical of amino acids, including:
Oxidation: Conversion to hydroxypyruvate using oxidizing agents.
Reduction: Formation of serinol through reduction.
Substitution: Formation of derivatives through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Hydroxypyruvate.
Reduction: Serinol.
Substitution: Various serine derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: D-Serine-3-13C is used in NMR spectroscopy to study the structure and dynamics of proteins and other biomolecules. Its labeled carbon allows for detailed analysis of metabolic pathways and enzyme mechanisms .
Biology: In biological research, this compound is used to study neurotransmission and the role of D-serine as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. It helps in understanding the modulation of synaptic plasticity and neurotoxicity .
Medicine: this compound is investigated for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s and schizophrenia. It is also used as a biomarker for diagnosing and monitoring these conditions .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting the NMDA receptor and other pathways involving D-serine .
Mechanism of Action
D-Serine-3-13C acts as a co-agonist at the NMDA receptor, binding to the glycine site and enhancing the receptor’s response to glutamate. This interaction is crucial for synaptic plasticity, learning, and memory. The compound’s labeled carbon allows researchers to track its metabolic fate and interactions within the body .
Comparison with Similar Compounds
- L-Serine-3-13C
- DL-Serine-3-13C
- D-Alanine-3-13C
- D-Aspartic acid-3-13C
Uniqueness: D-Serine-3-13C is unique due to its specific role as a co-agonist at the NMDA receptor, which is not shared by its L-isomer or other similar compounds. This specificity makes it particularly valuable in studies of neurotransmission and neurodegenerative diseases .
Biological Activity
D-Serine is a naturally occurring amino acid that plays a critical role in the central nervous system, particularly as a co-agonist at the glycine site of NMDA (N-methyl-D-aspartate) receptors. The isotopically labeled compound D-Serine-3-13C serves as a valuable tool in metabolic studies and neurobiological research due to its unique properties. This article reviews the biological activity of this compound, highlighting its metabolic pathways, physiological roles, and implications in various health conditions.
Metabolic Pathways
D-Serine is synthesized from L-serine through the action of serine racemase (SR), an enzyme that converts L-serine to D-serine. The process is influenced by various cofactors, including magnesium ions (Mg²⁺) and ATP, which significantly enhance the racemization rate and subsequent production of pyruvate from L-serine. Studies have shown that for every mole of D-serine produced, approximately four moles of L-serine are consumed, indicating a substantial metabolic shift during this process .
Table 1: Summary of D-Serine Metabolism
Component | Description |
---|---|
Enzyme | Serine Racemase (SR) |
Cofactors | Mg²⁺, ATP |
Substrates | L-serine |
Products | D-serine, Pyruvate |
Conversion Ratio | 4 moles L-serine : 1 mole D-serine |
Physiological Roles
D-Serine acts as a neuromodulator in the brain, particularly in synaptic transmission and plasticity. It fully occupies the glycine site on NMDA receptors at certain synapses, facilitating calcium influx and neuronal signaling. This mechanism is crucial for cognitive functions such as learning and memory . Additionally, D-serine has been implicated in neurodegenerative diseases where NMDA receptor dysfunction is evident.
Case Study: D-Serine in Kidney Function
Recent research has revealed that D-serine levels correlate with kidney function. Elevated levels of D-serine have been associated with chronic kidney disease (CKD), suggesting its potential as a biomarker for kidney health. The dynamics of D-serine excretion and reabsorption by renal tubules demonstrate chiral selectivity, which may provide insights into disease mechanisms .
Table 2: Correlation between D-Serine Levels and Kidney Function
Parameter | Observations |
---|---|
D-Serine Level | Elevated in CKD patients |
Correlation with GFR | Strong correlation with glomerular filtration rate |
Clinical Implications | Potential biomarker for early detection of CKD |
Research Findings
Recent studies have focused on the transport mechanisms of D-serine within the body. The neutral amino acid transporter ASCT2 has been identified as a key player in the renal uptake of D-serine. Knockout studies in human cells demonstrated a significant reduction in D-serine uptake when ASCT2 was absent, underscoring its importance in maintaining amino acid homeostasis .
Properties
Molecular Formula |
C3H7NO3 |
---|---|
Molecular Weight |
106.09 g/mol |
IUPAC Name |
(2R)-2-amino-3-hydroxy(313C)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1+1 |
InChI Key |
MTCFGRXMJLQNBG-DOCFYQGNSA-N |
Isomeric SMILES |
[13CH2]([C@H](C(=O)O)N)O |
Canonical SMILES |
C(C(C(=O)O)N)O |
Origin of Product |
United States |
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